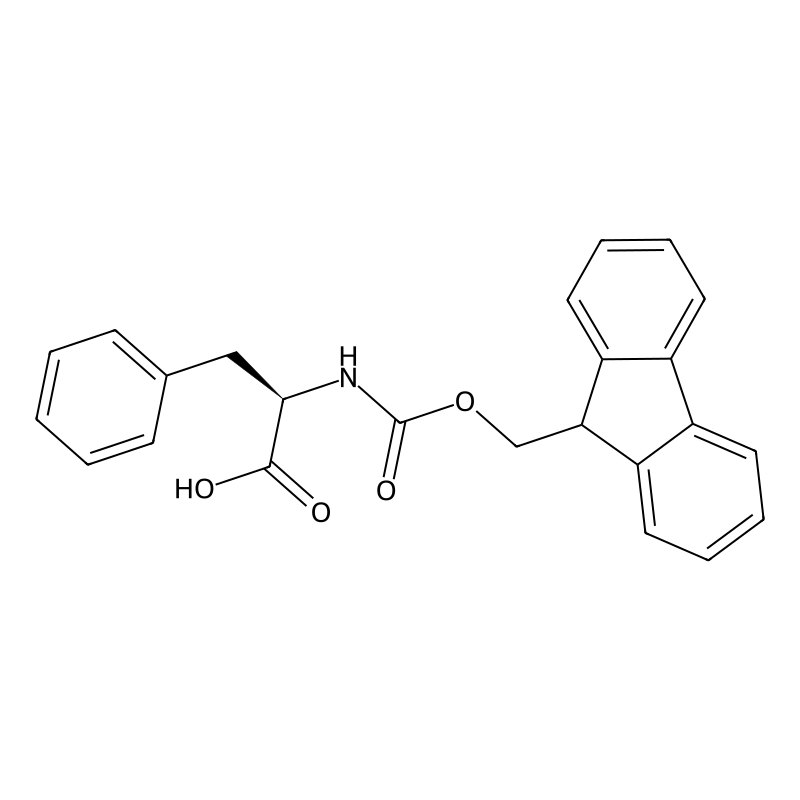

Fmoc-D-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Building Block for Peptides: Fmoc-D-Phe acts as a crucial building block for the construction of peptides containing D-amino acids. These peptides can have unique properties compared to their L- counterparts, making them valuable for various research applications [].

- Solid-Phase Peptide Synthesis (SPPS): Fmoc-D-Phe is employed in SPPS, a technique for efficiently synthesizing peptides. The Fmoc group protects the amino group of D-phenylalanine during chain elongation and is selectively removed to allow further peptide bond formation [].

Research Applications of D-Peptides:

- Development of Therapeutic Drugs: D-peptides can exhibit improved stability and resistance to enzymatic degradation compared to L-peptides. This makes them attractive candidates for drug development, particularly in areas like anti-cancer and antimicrobial therapies [].

- Study of Protein-Protein Interactions: D-peptides can be used as probes to investigate protein-protein interactions due to their ability to bind to specific protein targets with high affinity [].

Other Research Applications:

- Development of Novel Materials: Fmoc-D-Phe can be incorporated into the design of functional materials with specific properties, such as self-assembling structures or biocompatible scaffolds [].

- Study of Enzyme Function: D-peptides can be employed to study the enantioselectivity of enzymes, providing insights into their catalytic mechanisms [].

Fmoc-D-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₈H₁₅NO₄ and is recognized for its role in peptide synthesis and self-assembly processes. The Fmoc group serves as a temporary protective group during the synthesis of peptides, allowing for selective reactions at the amino and carboxyl groups of the amino acid. The D-configuration of phenylalanine introduces unique stereochemical properties, making it useful in various biochemical applications and studies.

Fmoc-D-phenylalanine itself doesn't have a specific biological mechanism of action. Its primary function lies in peptide synthesis. The resulting peptides can have diverse mechanisms depending on their sequence and structure. Some peptides might bind to receptors, act as enzymes, or regulate various cellular processes.

- Peptide Bond Formation: The amino group can react with carboxyl groups of other amino acids to form peptide bonds, a fundamental reaction in protein synthesis.

- Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, allowing for subsequent reactions to occur at the amino group.

- Hydrolysis: The carboxyl group can undergo hydrolysis, leading to the formation of free phenylalanine under acidic or basic conditions

Fmoc-D-phenylalanine exhibits notable biological activities, particularly in the formation of hydrogels through self-assembly. These hydrogels are of interest in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices. Studies have shown that Fmoc-D-phenylalanine can form nanostructures that respond to environmental stimuli, making them suitable for controlled release applications .

The synthesis of Fmoc-D-phenylalanine typically involves several key steps:

- Protection: The phenylalanine's amino group is protected using 9-fluorenylmethyl chloroformate.

- Purification: The product is purified through techniques such as chromatography to ensure high purity levels.

- Deprotection: After peptide synthesis, the Fmoc group is removed using a solution of piperidine in a suitable solvent like dimethylformamide .

Various synthetic routes have been developed, allowing for efficient production tailored to specific applications.

Fmoc-D-phenylalanine is widely used in several fields:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis.

- Material Science: Its ability to form hydrogels makes it valuable in creating biomaterials for medical applications.

- Drug Delivery: The self-assembling properties enable its use in developing drug delivery systems that can release therapeutic agents in a controlled manner

Research has focused on the interactions of Fmoc-D-phenylalanine with various biomolecules and synthetic compounds. Studies indicate that it can form stable complexes with certain drugs, enhancing their solubility and bioavailability. Additionally, its self-assembly behavior has been investigated in relation to other peptides and proteins, revealing insights into protein folding and aggregation processes .

Fmoc-D-phenylalanine shares structural similarities with several other Fmoc-protected amino acids. Below is a comparison highlighting its uniqueness:

| Compound | Configuration | Unique Features |

|---|---|---|

| Fmoc-L-phenylalanine | L | Commonly used in peptide synthesis; more prevalent |

| Fmoc-Glycine | - | Simpler structure; lacks aromatic side chain |

| Fmoc-Tyrosine | L | Contains hydroxyl group; involved in phosphorylation |

| Fmoc-D-Tryptophan | D | Indole side chain; used in fluorescence studies |

Fmoc-D-phenylalanine's D-configuration allows it to interact differently with enzymes and receptors compared to its L-counterpart, making it particularly useful in studying stereospecific biological processes.

Molecular Formula and IUPAC Nomenclature

Fmoc-D-phenylalanine is defined by the molecular formula $$ \text{C}{24}\text{H}{21}\text{NO}_{4} $$, with a monoisotopic mass of 387.147058 Da. Its IUPAC name, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid, reflects the R-configuration at the α-carbon and the presence of the Fmoc protecting group. The stereochemical designation distinguishes it from its L-enantiomer, critical for applications requiring chirally defined peptides.

Crystallographic Analysis and Conformational Isomerism

X-ray crystallographic studies reveal that Fmoc-D-phenylalanine adopts a planar arrangement of the fluorenyl group, facilitating π-π stacking interactions. In the crystalline state, hydrogen bonds between the carbamate carbonyl and adjacent amide protons stabilize the β-sheet-like architecture. Conformational isomerism arises from rotational freedom around the Cα-Cβ bond, with the D-configuration favoring a distinct side-chain orientation compared to L-forms.

| Key Crystallographic Parameters | Values |

|---|---|

| Hydrogen bond length (N–H···O) | 2.89 Å |

| π-π stacking distance (Fmoc rings) | 3.48 Å |

| Torsion angle (Cα–Cβ–Cγ–Cδ) | 112° |

These structural features enable predictable self-assembly in solution-phase synthesis and hydrogel formation.

Historical Development of Fmoc-Protected Amino Acids

Carpino's Contribution to Fmoc Chemistry (1972)

Louis Carpino's 1972 introduction of the Fmoc group addressed critical limitations in amine protection strategies. Unlike earlier base-labile groups, Fmoc offered orthogonal deprotection under mild basic conditions (e.g., piperidine), avoiding side reactions in acid-sensitive peptides. Initial challenges with dibenzofulvene byproducts were resolved through solid-phase methodologies, where excess reagents could be efficiently washed away.

Evolution in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The adoption of Fmoc-D-phenylalanine in SPPS revolutionized peptide assembly through three key advancements:

- Orthogonal Protection: Fmoc’s base lability allowed sequential deprotection without affecting acid-stable side-chain groups (e.g., tert-butyl esters).

- Coupling Efficiency: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) enabled >99% coupling yields for sterically hindered D-amino acids.

- Aspartimide Suppression: Additives such as oxyma (ethyl cyano(hydroxyimino)acetate) reduced aspartimide formation to <0.1% per cycle in Asp-containing sequences.

A comparative analysis of SPPS strategies highlights Fmoc’s advantages:

| Parameter | Boc SPPS | Fmoc SPPS |

|---|---|---|

| Deprotection Reagent | TFA | Piperidine |

| Side-Chain Compatibility | Limited | Broad |

| Racemization Risk (D-amino acids) | High | Low |

These innovations enabled the synthesis of complex peptides with non-natural residues, positioning Fmoc-D-phenylalanine as an indispensable tool in biotechnology and drug development.

Chemical Synthesis Protocols

The synthesis of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine represents a fundamental transformation in amino acid protection chemistry, particularly for solid-phase peptide synthesis applications [1]. The fluorenylmethoxycarbonyl protecting group provides exceptional stability toward acidic conditions while maintaining selective base-labile properties essential for sequential deprotection protocols [5]. Multiple synthetic approaches have been developed to achieve efficient protection of D-phenylalanine with the fluorenylmethoxycarbonyl group, each offering distinct advantages in terms of reaction conditions, product purity, and synthetic efficiency [24].

Fmoc-Cl Mediated Protection Mechanisms

The fluorenylmethyloxycarbonyl chloride mediated protection represents the most direct and widely employed method for introducing the fluorenylmethoxycarbonyl protecting group onto D-phenylalanine [5]. This methodology involves the nucleophilic attack of the amino acid's primary amine on the electrophilic carbonyl carbon of fluorenylmethyloxycarbonyl chloride, resulting in the formation of a stable carbamate linkage [22]. The reaction proceeds through a well-established mechanism where the amine group of D-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate reagent [23].

The reaction conditions typically employ organic bases such as triethylamine in dimethylformamide solvent at room temperature [22]. The base serves a dual function by both deprotonating the amino acid substrate to enhance its nucleophilicity and by neutralizing the hydrochloric acid byproduct formed during the reaction [25]. The reaction generally proceeds with excellent efficiency, achieving yields between 85-95% under optimized conditions [22].

The mechanism involves initial formation of a tetrahedral intermediate following nucleophilic addition, which subsequently eliminates chloride ion to yield the desired fluorenylmethoxycarbonyl-protected amino acid [23]. The driving force for this reaction is the formation of the stable carbamate bond and the elimination of the good leaving group, chloride [5]. Temperature control is crucial during this transformation, as elevated temperatures can lead to racemization of the amino acid center or decomposition of the fluorenylmethoxycarbonyl reagent [22].

Alternative Strategies Using Fmoc-OSu and Fmoc-OBt

Alternative protection strategies utilizing 9-fluorenylmethylsuccinimidyl carbonate and fluorenylmethoxycarbonyl benzotriazole offer several advantages over the chloroformate method, particularly in terms of product purity and reaction selectivity [6] [24]. These reagents provide more controlled reaction conditions and reduced formation of side products, making them particularly valuable for large-scale synthesis applications [28].

The 9-fluorenylmethylsuccinimidyl carbonate method proceeds through activation of the carboxylic acid functionality, followed by displacement of the succinimide leaving group by the amino acid substrate [6]. This approach is typically conducted in dioxane solvent in the presence of triethylamine at 20°C, yielding products with 77-94% efficiency [6]. The succinimide method offers the advantage of producing highly pure products with minimal byproduct formation, although the reagent cost is generally higher than the chloroformate alternative [6].

The benzotriazole-based protection strategy employs fluorenylmethoxycarbonyl benzotriazole as the activating reagent [24] [28]. This methodology has gained recognition for its ability to introduce amino protecting groups at room temperature without generating dipeptide or tripeptide impurities [24]. The benzotriazole reagent demonstrates exceptional stability and can react with various amino acids, including those containing unprotected side chain functionalities such as serine and glutamic acid [28]. High-performance liquid chromatography analysis of products synthesized using benzotriazole reagents consistently shows greater than 99% purity [24].

Table 1: Chemical Properties of Fmoc-D-phenylalanine

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight (g/mol) | 387.44 |

| CAS Number | 86123-10-6 |

| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid |

| InChI Key | SJVFAHZPLIXNDH-JOCHJYFZSA-N |

| Melting Point (°C) | 182 |

| Specific Optical Rotation | +38° to +42° (20°C, 589 nm, C=1 in DMF) |

| Appearance | White powder |

Table 2: Synthesis Methods Comparison

| Protection Method | Reaction Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|

| Fmoc-Cl Mediated | Base (NEt₃), DMF solvent, room temperature | Direct and efficient, widely used | 85-95 |

| Fmoc-OSu Method | Triethylamine, dioxane solvent, 20°C | High purity products, mild conditions | 77-94 |

| Fmoc-OBt Method | Triethylamine, room temperature | Stable reagent, no side products | 77-94 |

Analytical Characterization Techniques

HPLC Purity Profiling and Enantiomeric Excess Determination

High-performance liquid chromatography represents the gold standard analytical technique for purity profiling and enantiomeric excess determination of fluorenylmethoxycarbonyl-D-phenylalanine [29] [30]. Modern specifications for fluorenylmethoxycarbonyl-protected amino acids require high-performance liquid chromatography purity of ≥99.0% with enantiomeric purity of ≥99.8% [29] [30]. These stringent requirements necessitate sophisticated analytical protocols capable of detecting and quantifying trace impurities that could impact peptide synthesis outcomes [30].

The analytical methodology employs optimized high-performance liquid chromatography methods with characterized standards of all amino acid-related impurities to ensure accurate separation from the target compound [30]. Key impurities that must be monitored include β-alanyl derivatives, dipeptide formation products, and side-chain unprotected fluorenylmethoxycarbonyl amino acid derivatives, each specified to ≤0.1% [29]. Additional quality parameters include free amine content ≤0.2% and acetate content ≤0.02%, both critical for maintaining fluorenylmethoxycarbonyl stability during storage [30].

Enantiomeric excess determination utilizes chiral high-performance liquid chromatography columns capable of separating D- and L-enantiomers of fluorenylmethoxycarbonyl-protected phenylalanine [31] [35]. Polysaccharide-based chiral stationary phases under reversed-phase conditions have proven particularly effective for this application [35]. The fluorenylmethoxycarbonyl chromophore provides excellent ultraviolet detection capabilities, enabling sensitive detection of minor enantiomeric impurities [31]. Alternative mass spectrometry-based methods for enantiomeric excess determination have been developed using ion-molecule reactions with cyclodextrin complexes, achieving detection limits suitable for quality control applications [11].

Specialized analytical protocols have been developed for amino acid analysis using fluorenylmethyloxycarbonyl chloride derivatization followed by liquid chromatography-electrospray ionization-tandem mass spectrometry [13]. This approach utilizes multiple reaction monitoring transitions specific to fluorenylmethoxycarbonyl-derivatized amino acids, providing exceptional selectivity and sensitivity with limits of detection as low as 1 femtomole per microliter [13]. The method demonstrates linear response over a wide concentration range up to 125 picomoles per microliter with intraday and interday precisions lower than 10% relative standard deviation for most amino acids [13].

Table 3: HPLC Purity Specifications for Fmoc-amino acids

| Specification Parameter | Standard Requirement | Enhanced Specification |

|---|---|---|

| HPLC Purity | ≥ 99.0% | ≥ 99.0% |

| Enantiomeric Purity | ≥ 99.8% | ≥ 99.8% |

| Free Amine Content | ≤ 0.2% | ≤ 0.2% |

| Acetate Content | ≤ 0.02% | ≤ 0.02% |

| β-Alanyl Impurities | ≤ 0.1% | ≤ 0.1% |

| Dipeptide Impurities | ≤ 0.1% | ≤ 0.1% |

| Side-chain Unprotected Impurities | ≤ 0.1% | ≤ 0.1% |

Spectroscopic Identification (NMR, FT-IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorenylmethoxycarbonyl-D-phenylalanine through detailed analysis of both proton and carbon-13 environments [16]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic signals including aromatic protons in the 7.73-7.19 parts per million region representing the fluorenyl and phenyl ring systems [16]. The fluorenylmethoxycarbonyl methylene protons and the α-proton of the phenylalanine residue appear as complex multipiples in the 4.20-4.13 parts per million range [16]. The benzyl methylene protons of the phenylalanine side chain are observed as a characteristic multiplet between 3.11-2.82 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbonyl carbon environments, with the carboxylic acid carbonyl appearing at 173.32 parts per million and the amide carbonyl of the fluorenylmethoxycarbonyl group at 155.93 parts per million [16]. These chemical shift values are diagnostic for the carbamate functionality and confirm successful protection of the amino acid [16]. The aromatic carbon signals provide additional structural confirmation through their characteristic chemical shift patterns [17].

Fourier transform infrared spectroscopy offers rapid identification of functional groups within fluorenylmethoxycarbonyl-D-phenylalanine [17] [18]. The carbamate stretch appears as a characteristic peak at 1683 wavenumbers, which is diagnostic for the fluorenylmethoxycarbonyl protecting group [17] [21]. Aromatic carbon-carbon stretching vibrations are observed at 1604 wavenumbers, corresponding to both the fluorenyl and phenyl ring systems [17]. Additional infrared spectroscopic features include carboxylic acid carbonyl stretching and various aromatic carbon-hydrogen bending modes characteristic of the substituted aromatic systems [18].

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at mass-to-charge ratio 387, corresponding to the expected molecular formula C₂₄H₂₁NO₄ [13]. Tandem mass spectrometry generates amino acid-specific fragment ions that enable selective detection through multiple reaction monitoring protocols [13]. These fragmentation patterns are particularly valuable for quantitative analysis applications where high selectivity is required [13].

Ultraviolet-visible spectroscopy exploits the strong chromophoric properties of the fluorenylmethoxycarbonyl group, which exhibits characteristic absorption maxima at 289 and 301 nanometers [18] [34]. These absorption features enable quantitative determination of fluorenylmethoxycarbonyl group concentration using established molar absorption coefficients [34]. The method has been successfully applied to determine fluorenylmethoxycarbonyl loading on solid supports and for monitoring deprotection reactions through formation of the dibenzofulvene-piperidine adduct [34].

Table 4: Spectroscopic Characterization Methods

| Analytical Technique | Key Diagnostic Features | Application |

|---|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | Aromatic protons (7.73-7.19 ppm), Fmoc CH₂ and α-CH (4.20-4.13 ppm) | Structural confirmation |

| ¹³C NMR (75 MHz, DMSO-d₆) | Carbonyl carbon (173.32 ppm), Amide carbonyl (155.93 ppm) | Carbon framework identification |

| FT-IR Spectroscopy | Carbamate stretch (1683 cm⁻¹), Aromatic C=C (1604 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion peak m/z 387 | Molecular weight confirmation |

| UV-Vis Spectroscopy | Fmoc group absorption (289 nm, 301 nm) | Quantitative analysis |

| HPLC-MS/MS | Amino acid specific fragment ions for MRM transitions | Enantiomeric excess determination |

The fluorenylmethyloxycarbonyl protecting group represents one of the most widely utilized base-labile protecting groups in modern peptide synthesis [1] [2]. When applied to D-phenylalanine, this system provides exceptional control over amino acid reactivity while enabling precise sequential peptide assembly under mild conditions [3] [4].

Base-Catalyzed Deprotection Kinetics

The deprotection of fluorenylmethyloxycarbonyl-D-phenylalanine proceeds through a well-characterized two-step mechanism involving initial base-catalyzed proton abstraction followed by beta-elimination [5] [6]. The process requires careful optimization of base selection and reaction conditions to achieve optimal efficiency while minimizing unwanted side reactions [7] [8].

Piperidine versus Morpholine Efficiency in Carbamate Cleavage

Comparative kinetic studies reveal significant differences in the efficiency of various secondary amines for fluorenylmethyloxycarbonyl deprotection. Piperidine demonstrates superior performance with half-lives of less than one minute when used at twenty percent concentration in dimethylformamide [6] [5]. The mechanism involves rapid proton abstraction at the fluorene C-9 position, followed by immediate beta-elimination to generate dibenzofulvene and carbon dioxide [1] [9].

In contrast, morpholine requires significantly higher concentrations, typically fifty percent in dimethylformamide, to achieve comparable deprotection rates [8]. Solution experiments using fluorenylmethyloxycarbonyl-valine showed a cleavage rate half-life of less than one minute in fifty percent morpholine, compared to approximately six seconds in twenty percent piperidine [6]. This difference reflects the lower basicity of morpholine compared to piperidine, with morpholine requiring higher concentrations to maintain effective deprotonation kinetics [5].

The carbamate cleavage efficiency varies significantly between these bases. Piperidine achieves near-quantitative deprotection under standard conditions, while morpholine demonstrates moderate efficiency that improves with extended reaction times [8]. Detailed analysis of peptide synthesis outcomes shows that piperidine consistently provides superior yields and purities compared to morpholine-based deprotection protocols [5].

Alternative bases such as piperazine and pyrrolidine have been investigated for their deprotection capabilities. Piperazine at five percent concentration achieves half-lives of approximately thirty seconds, demonstrating excellent efficiency despite its lower concentration [6] [10]. Pyrrolidine shows comparable performance to piperidine with half-lives of two to three minutes under similar conditions [10].

Dibenzofulvene Byproduct Formation and Scavenging

The formation of dibenzofulvene represents a critical aspect of fluorenylmethyloxycarbonyl deprotection that requires careful management to prevent deleterious side reactions [7] [9]. Dibenzofulvene, generated through the beta-elimination process, is a highly reactive electrophile that can irreversibly attach to deprotected amino groups if not properly scavenged [1] [11].

Piperidine serves a dual role in fluorenylmethyloxycarbonyl deprotection, functioning both as the deprotecting base and as an efficient dibenzofulvene scavenger [9] [11]. The formation of stable fulvene-piperidine adducts prevents back-alkylation reactions that would otherwise terminate peptide chain elongation [10]. This scavenging mechanism occurs through nucleophilic addition of piperidine to the electrophilic dibenzofulvene, creating a stable adduct that is easily removed during washing procedures [1].

The efficiency of dibenzofulvene scavenging varies among different bases. Piperidine demonstrates scavenging efficiencies of ninety-five to ninety-nine percent, forming stable adducts that do not interfere with subsequent synthetic steps [10]. Morpholine shows good scavenging capability but with slightly lower efficiency, typically achieving eighty-five to ninety percent scavenging under standard conditions [8].

Studies using nuclear magnetic resonance monitoring have confirmed the formation of dibenzofulvene adducts during base treatment. The appearance of characteristic nuclear magnetic resonance signals at specific chemical shifts indicates successful adduct formation and provides real-time monitoring capabilities for the deprotection process [7]. High-performance liquid chromatography analysis confirms that proper scavenging protocols prevent the accumulation of free dibenzofulvene in reaction mixtures [7].

Alternative scavenging strategies have been developed for specialized applications. The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene with piperidine provides enhanced scavenging efficiency while reducing the concentration of secondary amines required [8] [12]. This approach minimizes base-catalyzed side reactions while maintaining effective dibenzofulvene management [8].

Orthogonality in Protective Group Strategies

The concept of orthogonal protection plays a fundamental role in complex peptide synthesis, requiring protecting groups that can be removed under completely different conditions without affecting other protective elements [13] [14]. Fluorenylmethyloxycarbonyl protection demonstrates excellent orthogonality with multiple protecting group families, enabling sophisticated synthetic strategies [15] [16].

Compatibility with Acid-Labile (tert-butyloxycarbonyl) and Hydrogenolytic (Carboxybenzyl) Systems

The fluorenylmethyloxycarbonyl group exhibits remarkable stability toward acidic conditions, making it perfectly compatible with acid-labile protecting groups such as tert-butyloxycarbonyl [13] [14]. This orthogonality stems from the base-labile nature of fluorenylmethyloxycarbonyl protection, which is removed under basic conditions using secondary amines, while tert-butyloxycarbonyl groups require acidic conditions such as trifluoroacetic acid for removal [13] [17].

Fluorenylmethyloxycarbonyl and tert-butyl groups represent the most widely used orthogonal protection scheme in modern solid-phase peptide synthesis [14]. Fluorenylmethyloxycarbonyl serves as the temporary amino protecting group that is removed after each coupling cycle, while tert-butyl-based side chain protecting groups remain intact throughout the synthesis and are only removed during final cleavage procedures [16] [18].

The compatibility extends to hydrogenolytic systems such as carboxybenzyl protection, although this combination requires careful consideration of reaction conditions [19] . Fluorenylmethyloxycarbonyl groups are generally stable toward hydrogenolysis conditions, though some controversy exists regarding their complete stability under all hydrogenation protocols [21] [22]. Carboxybenzyl groups can be selectively removed using palladium-catalyzed hydrogenolysis while leaving fluorenylmethyloxycarbonyl protection intact [19] [23].

Practical applications of fluorenylmethyloxycarbonyl-carboxybenzyl orthogonality have been demonstrated in the synthesis of complex spiroligomers [19]. The carboxybenzyl group is first removed by hydrogenolysis, followed by copper complexation and fluorenylmethyloxycarbonyl installation, demonstrating the practical utility of this orthogonal combination [19].

The stability profile of fluorenylmethyloxycarbonyl protection toward various chemical conditions enables its use in multi-step synthetic sequences. The group withstands treatment with hydrogen fluoride, pyridine, and various nucleophiles while maintaining selective removability with appropriate bases [6] [21]. This broad stability profile contributes to the versatility of fluorenylmethyloxycarbonyl protection in complex synthetic applications [15].

Advanced Variants: Sulfmoc and Bsmoc Derivatives

Advanced fluorenylmethyloxycarbonyl variants have been developed to address specific synthetic challenges and provide enhanced control over deprotection kinetics [24] [25]. These variants incorporate electron-withdrawing substituents or alternative structural features that modify the base-lability characteristics of the protecting group [26] [27].

The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group represents one of the most significant advances in base-labile protection technology [24] [25]. Bsmoc protection operates through a Michael addition mechanism rather than the beta-elimination pathway characteristic of fluorenylmethyloxycarbonyl systems [24] [26]. This mechanistic difference provides several advantages, including prevention of back-alkylation by elimination byproducts and minimization of base-catalyzed side reactions [24].

Deprotection kinetics studies reveal that Bsmoc removal proceeds with half-lives comparable to fluorenylmethyloxycarbonyl systems but with enhanced selectivity [25]. Nuclear magnetic resonance monitoring of model carbamate substrates showed half-lives of approximately 2.4 minutes for Bsmoc deprotection compared to 2.0 minutes for alpha-naphthosulfonylmethyloxycarbonyl variants under identical conditions [25]. The deprotection mechanism involves initial base attack followed by Michael addition to form stable adducts that cannot revert to reactive intermediates [24].

The Bsmoc system demonstrates particular advantages in the synthesis of base-sensitive peptide sequences. Because the Michael addition mechanism inherently scavenges reactive intermediates, lower concentrations of secondary amines are required compared to traditional fluorenylmethyloxycarbonyl protocols [24]. This reduction in base concentration minimizes aspartimide formation and other base-catalyzed side reactions that can compromise peptide quality [24] [26].

Sulfonic acid derivatives of fluorenylmethyloxycarbonyl, collectively termed Sulfmoc, provide water-soluble alternatives for specialized applications [28]. These variants maintain the basic deprotection characteristics of fluorenylmethyloxycarbonyl while offering enhanced solubility properties that facilitate purification and handling procedures [28]. The electron-withdrawing sulfonic acid substituent modifies the deprotection kinetics, typically requiring milder base conditions for efficient removal [26].

Advanced variants such as alpha-naphthosulfonylmethyloxycarbonyl and beta-naphthosulfonylmethyloxycarbonyl extend the scope of Michael addition-based deprotection chemistry [25]. These systems demonstrate varying reactivities based on the position of the reactive center and the degree of steric hindrance around the Michael acceptor site [25]. Alpha-naphthosulfonylmethyloxycarbonyl shows enhanced reactivity with half-lives of approximately 2.0 minutes, while beta-naphthosulfonylmethyloxycarbonyl exhibits reduced reactivity with half-lives of 7.4 minutes due to peri-hindrance effects [25].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant